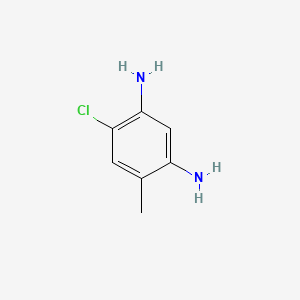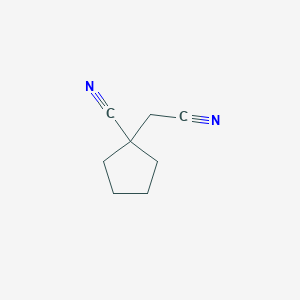
Flavoxate succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flavoxate succinate is a compound known for its anticholinergic and antimuscarinic effects. It is primarily used as a muscle relaxant, particularly for the treatment of urinary bladder spasms. The compound is a derivative of flavone and is recognized for its ability to provide symptomatic relief from conditions such as dysuria, urgency, nocturia, and suprapubic pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
Flavoxate succinate is synthesized through a series of chemical reactions. The primary synthetic route involves the esterification of 3-methylflavone-8-carboxylic acid with 2-(1-piperidyl)ethanol. This reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound involves controlled release formulations. These formulations are designed to optimize the bioavailability of the drug. The process includes the preparation of fast-dissolving and slow-dissolving flavoxate preparations, which are then blended in specific ratios to achieve the desired release profile .
Chemical Reactions Analysis
Types of Reactions
Flavoxate succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of flavoxate, such as its oxides, reduced forms, and substituted analogs .
Scientific Research Applications
Flavoxate succinate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of esterification and substitution reactions.
Biology: The compound is studied for its effects on smooth muscle tissues and its potential use in treating muscle spasms.
Medicine: this compound is extensively used in the treatment of urinary bladder spasms and other related conditions. It is also being researched for its potential use in treating other smooth muscle disorders.
Mechanism of Action
Flavoxate succinate exerts its effects through a combination of anticholinergic and antimuscarinic actions. It acts as a direct antagonist at muscarinic acetylcholine receptors in cholinergically innervated organs. This action reduces the tonus of smooth muscle in the bladder, effectively reducing the number of required voids, urge incontinence episodes, and urge severity. Additionally, it has a direct relaxant effect on smooth muscles via phosphodiesterase inhibition .
Comparison with Similar Compounds
Similar Compounds
Solifenacin succinate: Another urinary antispasmodic drug that acts as a direct antagonist at muscarinic acetylcholine receptors.
Tolterodine tartrate: An antimuscarinic drug used to treat overactive bladder.
Uniqueness
Flavoxate succinate is unique in its dual mechanism of action, combining both anticholinergic and direct smooth muscle relaxant effects. This dual action makes it particularly effective in treating urinary bladder spasms and related conditions .
Properties
CAS No. |
28782-19-6 |
|---|---|
Molecular Formula |
C28H31NO8 |
Molecular Weight |
509.5 g/mol |
IUPAC Name |
butanedioic acid;2-piperidin-1-ylethyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate |
InChI |
InChI=1S/C24H25NO4.C4H6O4/c1-17-21(26)19-11-8-12-20(23(19)29-22(17)18-9-4-2-5-10-18)24(27)28-16-15-25-13-6-3-7-14-25;5-3(6)1-2-4(7)8/h2,4-5,8-12H,3,6-7,13-16H2,1H3;1-2H2,(H,5,6)(H,7,8) |
InChI Key |
JBTZPEVGOCVUJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCCN3CCCCC3)C4=CC=CC=C4.C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


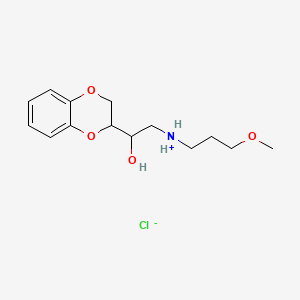

![[2-(cyclohexylamino)-2-methylpropyl] 4-aminobenzoate](/img/structure/B13736532.png)

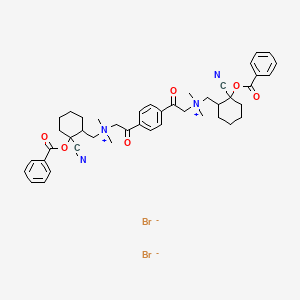
![Butanamide, N-[1-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]-2-(3-pentadecylphenoxy)-](/img/structure/B13736555.png)
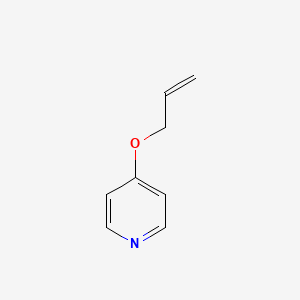

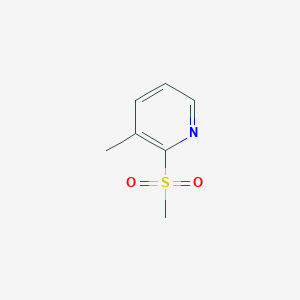
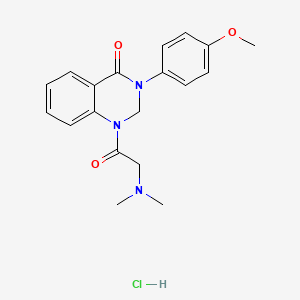
![[(E)-2-cyano-1-(furan-2-yl)ethenyl] 4-methylbenzenesulfonate](/img/structure/B13736601.png)
![2-[[5-Acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenyl](2-hydroxyethyl)amino]ethyl acetate](/img/structure/B13736609.png)
